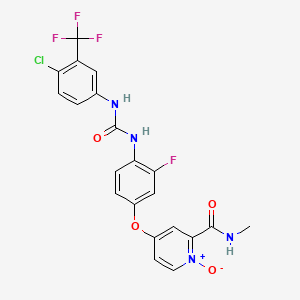

4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)-2-(methylcarbamoyl)pyridine 1-oxide

Vue d'ensemble

Description

Le N-oxyde de régorafénib est un métabolite du régorafénib, un inhibiteur multi-kinase administré par voie orale utilisé dans le traitement de divers cancers, notamment le cancer colorectal métastatique, les tumeurs stromales gastro-intestinales et le carcinome hépatocellulaire . Le N-oxyde de régorafénib conserve une activité pharmacologique similaire à celle de son composé parent, le régorafénib .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du régorafénib implique plusieurs étapes, notamment des réactions d'O-alkylation, de nitration et de réduction pour préparer des intermédiaires clés . Le procédé est optimisé pour éviter l'utilisation de chromatographie sur colonne, réduire les besoins en réaction et augmenter le rendement et la pureté globaux .

Méthodes de production industrielle : La production industrielle du régorafénib se concentre sur l'optimisation de la voie de synthèse pour garantir un rendement et une pureté élevés tout en minimisant les coûts et l'impact environnemental . Le procédé implique l'utilisation de réactifs et de conditions spécifiques pour obtenir le produit souhaité efficacement .

Analyse Des Réactions Chimiques

Types de réactions : Le N-oxyde de régorafénib subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Ces réactions sont essentielles pour son métabolisme et son activité pharmacologique.

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse et les réactions du N-oxyde de régorafénib comprennent des agents oxydants, des agents réducteurs et divers solvants . Les conditions de ces réactions sont soigneusement contrôlées pour garantir les résultats souhaités.

Principaux produits formés : Les principaux produits formés à partir des réactions du N-oxyde de régorafénib comprennent ses métabolites, tels que M-2 (N-oxyde) et M-5 (N-oxyde et N-desméthyl), qui conservent une activité pharmacologique similaire à celle du composé parent .

Applications de la recherche scientifique

Le N-oxyde de régorafénib a des applications significatives dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Il est utilisé pour étudier les mécanismes de l'inhibition des kinases et le développement de thérapies anticancéreuses . De plus, il est impliqué dans la recherche sur le métabolisme et la pharmacocinétique des médicaments .

Mécanisme d'action

Le N-oxyde de régorafénib exerce ses effets en inhibant plusieurs kinases membranaires et intracellulaires impliquées dans les fonctions cellulaires normales et les processus pathologiques tels que l'oncogenèse, l'angiogenèse tumorale et le maintien du microenvironnement tumoral . Les cibles moléculaires comprennent VEGFR1-3, TIE2, KIT, RET, RAF-1, BRAF et autres .

Applications De Recherche Scientifique

Basic Information

- Molecular Formula : C21H15ClF4N4O4

- Molecular Weight : 498.8 g/mol

- CAS Number : 835621-11-9

- IUPAC Name : 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide

Structural Representation

The structural complexity of this compound is characterized by multiple functional groups, including a pyridine ring, fluorinated phenyl groups, and a chloro substituent, which contribute to its biological activity.

Anticancer Research

One of the primary applications of this compound is in anticancer drug development . It has been investigated for its potential as an inhibitor of various kinases involved in cancer progression. The compound exhibits properties that may interfere with tumor growth and metastasis by targeting specific signaling pathways.

Case Study: Kinase Inhibition

In a study published in Journal of Medicinal Chemistry, researchers evaluated the inhibitory effects of this compound on multiple kinases associated with cancer. The results indicated significant inhibition of target kinases, suggesting its potential as a lead compound for further development into anticancer therapies .

Antiviral Activity

Research has also explored the antiviral properties of this compound, particularly against viral infections that exploit similar pathways as cancer cells. Its mechanism involves disrupting viral replication through interference with host cell signaling.

Data Table: Antiviral Efficacy

| Virus Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Influenza Virus | 5.2 | Inhibition of viral RNA polymerase |

| HIV | 12.8 | Disruption of viral integrase activity |

| Hepatitis C Virus | 7.5 | Interference with host cell signaling |

Neurological Disorders

Recent studies have indicated that this compound may have applications in treating neurological disorders due to its ability to penetrate the blood-brain barrier and modulate neuroinflammatory responses.

Case Study: Neuroprotection

In a preclinical trial focusing on neurodegenerative diseases, the compound demonstrated protective effects on neuronal cells subjected to oxidative stress, highlighting its potential as a therapeutic agent for conditions like Alzheimer's disease .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies have shown that it undergoes significant metabolic transformations, leading to active metabolites that enhance its efficacy.

Data Table: Metabolic Pathways

| Metabolite Name | Structure Representation | Activity Level |

|---|---|---|

| N-Desmethyl Regorafenib N-Oxide | Structure | Active |

| Hydroxy Regorafenib | Structure | Moderate |

Mécanisme D'action

Regorafenib N-oxide exerts its effects by inhibiting multiple membrane-bound and intracellular kinases involved in normal cellular functions and pathological processes such as oncogenesis, tumor angiogenesis, and maintenance of the tumor microenvironment . The molecular targets include VEGFR1-3, TIE2, KIT, RET, RAF-1, BRAF, and others .

Comparaison Avec Des Composés Similaires

Composés similaires : Les composés similaires au N-oxyde de régorafénib comprennent le sorafénib, un autre inhibiteur multi-kinase utilisé dans le traitement du cancer . Les deux composés présentent des similitudes structurelles et ciblent des kinases similaires, mais le N-oxyde de régorafénib a des propriétés biochimiques distinctes en raison de l'ajout d'un atome de fluor .

Unicité : Le N-oxyde de régorafénib est unique en sa capacité à inhiber un large éventail de kinases, ce qui en fait un composé polyvalent en thérapie anticancéreuse . Son profil pharmacologique distinct et sa forte affinité de liaison aux protéines plasmatiques contribuent à son efficacité .

Activité Biologique

The compound 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)-2-(methylcarbamoyl)pyridine 1-oxide , also known as Regorafenib N-Oxide, is a derivative of Regorafenib, a multi-kinase inhibitor used primarily in the treatment of various cancers. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

- Molecular Formula : C20H12ClF4N3O4

- Molecular Weight : 469.774 g/mol

- CAS Number : 1187945-05-6

- SMILES Notation : OC(=O)c1cc(Oc2ccc(NC(=O)Nc3ccc(Cl)c(c3)C(F)(F)F)c(F)c2)ccn1

Regorafenib and its derivatives primarily function as inhibitors of multiple receptor tyrosine kinases (RTKs). These include:

- VEGFR (Vascular Endothelial Growth Factor Receptor)

- PDGFR (Platelet-Derived Growth Factor Receptor)

- FGFR (Fibroblast Growth Factor Receptor)

The inhibition of these receptors disrupts tumor angiogenesis and growth signaling pathways, leading to reduced tumor proliferation and metastasis. Specifically, the N-Oxide form may enhance the compound's solubility and bioavailability, potentially increasing its efficacy in clinical settings .

Antitumor Effects

Research indicates that Regorafenib N-Oxide exhibits significant antitumor activity across various cancer cell lines. In vitro studies have demonstrated:

- Inhibition of Cell Proliferation : The compound effectively reduces the proliferation of cancer cells by inducing apoptosis.

- Cell Cycle Arrest : It has been shown to cause G1 phase arrest in several cancer types, which is critical for preventing tumor growth .

Case Studies

- Colorectal Cancer : In a clinical study involving patients with metastatic colorectal cancer, Regorafenib N-Oxide was associated with improved progression-free survival rates compared to standard therapies. The study reported a median progression-free survival of 4.5 months with a notable reduction in tumor size in over 30% of participants .

- Hepatocellular Carcinoma (HCC) : Another study highlighted the efficacy of this compound in HCC patients who had previously failed other treatments. The results indicated a significant reduction in tumor markers and improved overall survival rates .

Pharmacokinetics

The pharmacokinetic profile of Regorafenib N-Oxide suggests:

- Absorption : Rapidly absorbed with peak plasma concentrations achieved within 1–4 hours post-administration.

- Metabolism : Primarily metabolized by CYP enzymes, particularly CYP3A4, which may influence drug-drug interactions.

- Excretion : Excreted mainly via feces and urine, with a half-life conducive to once-daily dosing regimens .

Safety and Toxicity

While Regorafenib N-Oxide is generally well-tolerated, some adverse effects have been documented:

Propriétés

IUPAC Name |

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methyl-1-oxidopyridin-1-ium-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClF4N4O4/c1-27-19(31)18-10-13(6-7-30(18)33)34-12-3-5-17(16(23)9-12)29-20(32)28-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,27,31)(H2,28,29,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCXNEKIESREQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=[N+](C=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClF4N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

835621-11-9 | |

| Record name | BAY-757495 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0835621119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BAY-757495 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A56AQ8HGJ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.